molecular formula C10H8ClF2N5OS B13840248 SMARCA2-IN-6

SMARCA2-IN-6

Katalognummer: B13840248
Molekulargewicht: 319.72 g/mol
InChI-Schlüssel: BHNVQLOUIWHYIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Eigenschaften

Molekularformel

C10H8ClF2N5OS

Molekulargewicht

319.72 g/mol

IUPAC-Name

1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea

InChI

InChI=1S/C10H8ClF2N5OS/c11-7-1-5(4(14)3-15-7)16-10(19)17-8-2-6(9(12)13)18-20-8/h1-3,9H,14H2,(H2,15,16,17,19)

InChI-Schlüssel

BHNVQLOUIWHYIX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1Cl)N)NC(=O)NC2=CC(=NS2)C(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine derivative: Starting with a chlorinated pyridine, an amino group is introduced through nucleophilic substitution.

    Synthesis of the thiazole derivative: The thiazole ring is constructed through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Coupling reaction: The pyridine and thiazole derivatives are coupled using a urea-forming reaction, often involving isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green chemistry principles: Employing environmentally friendly solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: The amino and chloro groups on the pyridine ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or agricultural chemicals.

Wirkmechanismus

The mechanism of action of 1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea involves its interaction with specific molecular targets. This might include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function.

    Pathways involved: The compound might affect signaling pathways related to cell growth, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-amino-2-chloropyridin-4-yl)-3-[3-(trifluoromethyl)-1,2-thiazol-5-yl]urea
  • 1-(5-amino-2-chloropyridin-4-yl)-3-[3-(methyl)-1,2-thiazol-5-yl]urea

Uniqueness

1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties compared to similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.